BO-1165

Antimicrobial susceptibility testing Pseudomonas aeruginosa MIC determination

This is a distinct monobactam with a 4-fluoromethyl group, showing high activity against P. aeruginosa (MIC50=3.12 mg/L) and stability to certain β-lactamases. Ideal for MIC assays, enzymatic hydrolysis studies, and as a selective agent. Verify strain compatibility; inactive against Gram-positive and anaerobic species.

Molecular Formula C13H14FN5O8S2
Molecular Weight 451.4 g/mol
CAS No. 89426-64-2
Cat. No. B1667344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBO-1165
CAS89426-64-2
Synonyms3-(2-(2-amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
BO 1165
BO-1165
Molecular FormulaC13H14FN5O8S2
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CF
InChIInChI=1S/C13H14FN5O8S2/c14-3-6-8(10(21)19(6)29(24,25)26)17-9(20)7(5-4-28-12(15)16-5)18-27-13(1-2-13)11(22)23/h4,6,8H,1-3H2,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7-/t6-,8-/m0/s1
InChIKeyVOGCYJSPKJJBEE-GVQCVHRPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BO-1165 (CAS 89426-64-2): 4-Fluoromethyl Monobactam Antibiotic for Gram-Negative Research Applications


1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid, also designated as BO-1165, is a synthetic monobactam antibiotic belonging to the monocyclic β-lactam class [1]. Its molecular structure incorporates a 1-sulfo-2-oxoazetidine core, a 4-fluoromethyl substituent, and a 1-carboxy-1-cyclopropoxyimino side chain, conferring a molecular weight of 451.4 g/mol . BO-1165 exhibits selective antibacterial activity against Gram-negative aerobic bacteria while demonstrating minimal to no activity against Gram-positive or anaerobic organisms [1].

Why BO-1165 (CAS 89426-64-2) Cannot Be Simply Interchanged with Other Monobactam Antibiotics


Monobactam antibiotics exhibit divergent antibacterial spectra, β-lactamase susceptibility profiles, and potency gradients that preclude direct functional interchangeability in experimental systems. BO-1165 possesses a distinct 4-fluoromethyl substitution at the azetidinone ring C-4 position, which differentiates it structurally from aztreonam (4α-methyl) and carumonam (4-carbamoyloxymethyl) [1]. This structural variation translates into quantitatively distinct MIC values against specific Gram-negative pathogens, differential stability toward certain chromosomally-mediated β-lactamases, and organism-specific activity patterns that diverge from reference monobactams including aztreonam, carumonam, and extended-spectrum cephalosporins such as ceftazidime and cefotaxime [2]. Investigators requiring consistent, reproducible Gram-negative antibacterial activity—particularly in β-lactamase-expressing Pseudomonas or Enterobacteriaceae models—must verify that the specific monobactam variant matches the experimental organism's susceptibility profile.

BO-1165 (CAS 89426-64-2): Comparator-Referenced Quantitative Differentiation Guide for Procurement


BO-1165 vs. Reference Antibiotics: Comparative MIC₅₀ Values Against Pseudomonas aeruginosa

Against clinical isolates of Pseudomonas aeruginosa, BO-1165 exhibited an MIC₅₀ value of 3.12 mg/L [1]. This activity was comparable to aztreonam but lower than ceftazidime and carumonam in the same evaluation [2]. BO-1165 also demonstrated notable activity against Pseudomonas cepacia (Burkholderia cepacia) with an MIC₅₀ of 1.56 mg/L [1].

Antimicrobial susceptibility testing Pseudomonas aeruginosa MIC determination Monobactam antibiotics

BO-1165 vs. Aztreonam, Cefotaxime, and Ceftazidime: Potency Against Derepressed β-Lactamase-Producing Enterobacteriaceae

BO-1165 inhibited the majority of Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Citrobacter diversus, Proteus mirabilis, Proteus vulgaris, Providencia rettgeri, Providencia stuartii, and Salmonella/Shigella species at concentrations ≤0.125 µg/mL [1]. For Enterobacter species and Citrobacter freundii strains that were derepressed for β-lactamase production and exhibited elevated MICs for aztreonam and ceftazidime, BO-1165 MICs ranged from 4 to 32 µg/mL [1].

β-Lactamase derepression Enterobacteriaceae resistance MIC comparison Monobactam susceptibility

BO-1165 β-Lactamase Stability Profile: Differential Hydrolysis Compared to Aztreonam

BO-1165 was not hydrolyzed to any appreciable extent by common plasmid-mediated and chromosomally-encoded Richmond-Sykes type Ia, Ic, and Id β-lactamases [1]. However, the compound was slightly hydrolyzed by β-lactamases isolated from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia—enzymes that were also capable of hydrolyzing aztreonam [2]. BO-1165 was characterized as a poor inducer of β-lactamase production but was noted to select for resistant isolates upon exposure of Enterobacter cloacae and Citrobacter freundii [1].

β-Lactamase hydrolysis Antibiotic stability Chromosomal β-lactamases Monobactam degradation

BO-1165 vs. Four Reference Drugs: Superior Activity Against Key Gram-Negative Enteric Pathogens

BO-1165 was more active than the four reference drugs against Escherichia coli, Salmonella spp., Shigella spp., Klebsiella pneumoniae, Serratia marcescens, and both indole-positive and indole-negative Proteus species [1]. BO-1165 inhibited the majority of these Enterobacteriaceae at concentrations ≤0.125 µg/mL [2].

Enterobacteriaceae susceptibility Comparative MIC testing Gram-negative antibacterial activity Monobactam potency

BO-1165 Activity Against Resistant Pseudomonas maltophilia and Acinetobacter spp.

BO-1165 did not exhibit activity against Pseudomonas maltophilia (Stenotrophomonas maltophilia) strains [1]. Pseudomonas maltophilia and other Pseudomonas species were resistant or exhibited MICs of 32 µg/mL, as did Acinetobacter species [2]. BO-1165 also lacked activity against Gram-positive bacteria (streptococci, staphylococci) and anaerobic species (Clostridium, Bacteroides) [2].

Stenotrophomonas maltophilia Acinetobacter susceptibility Intrinsic resistance Monobactam spectrum

BO-1165 in Comparison to Ceftazidime and Carumonam: Activity Gradient Against Pseudomonas aeruginosa

BO-1165 had activity against Pseudomonas aeruginosa similar to that of aztreonam but lower than that of ceftazidime and carumonam [1]. BO-1165 exhibited an MIC₅₀ of 3.12 mg/L against P. aeruginosa [2]. Ceftazidime inhibited more than 90% of P. aeruginosa strains at 4 µg/mL in contemporary studies [1].

Pseudomonas aeruginosa Monobactam activity ranking Comparative MIC analysis Ceftazidime comparison

Research and Industrial Application Scenarios for BO-1165 (CAS 89426-64-2)


Gram-Negative Antibacterial Susceptibility Testing and Comparator Studies

BO-1165 can be employed as a comparator monobactam in MIC determination assays against Enterobacteriaceae and Pseudomonas species. Its defined MIC₅₀ values of 3.12 mg/L against P. aeruginosa and 1.56 mg/L against P. cepacia, along with sub-0.125 µg/mL activity against the majority of E. coli, K. pneumoniae, and Proteus species, provide reference points for benchmarking novel antibacterial candidates [1]. The compound's activity gradient relative to ceftazidime, carumonam, and aztreonam enables researchers to establish potency rankings within monobactam and extended-spectrum cephalosporin panels [2].

β-Lactamase Stability and Resistance Mechanism Investigations

BO-1165 is suitable for enzymatic hydrolysis assays examining β-lactamase-mediated degradation of monobactam antibiotics. Its demonstrated stability against common plasmid-mediated and chromosomally-encoded Richmond-Sykes type Ia, Ic, and Id β-lactamases—coupled with its slight hydrolysis by enzymes from P. vulgaris, P. cepacia, K. oxytoca, and P. maltophilia—enables parallel analysis with aztreonam in studies of β-lactamase substrate specificity [1]. Additionally, its characterization as a poor inducer of β-lactamase production permits investigation of β-lactamase induction phenomena without confounding auto-induction effects [2].

Structure-Activity Relationship (SAR) Studies of Monobactam Scaffolds

BO-1165 contains a 4-fluoromethyl substituent at the C-4 position of the azetidinone ring, distinguishing it from aztreonam (4α-methyl) and carumonam (4-carbamoyloxymethyl) [1]. This structural variation makes BO-1165 a valuable tool for medicinal chemistry investigations examining the impact of C-4 substitution on antibacterial potency, β-lactamase stability, and spectrum of activity within the monobactam class [2].

Selective Gram-Negative Selection in Mixed Microbial Cultures

BO-1165's inactivity against Gram-positive bacteria (streptococci, staphylococci) and anaerobic species (Clostridium, Bacteroides) renders it a useful selective agent for enriching or isolating Gram-negative aerobic organisms from mixed-culture samples [1]. Researchers should note that BO-1165 does not inhibit Pseudomonas maltophilia (Stenotrophomonas maltophilia) or Acinetobacter species (MIC ≥32 µg/mL), an important consideration for studies targeting these intrinsically resistant organisms [2].

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